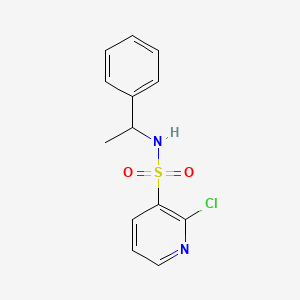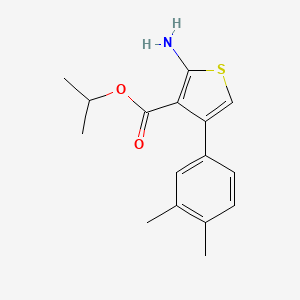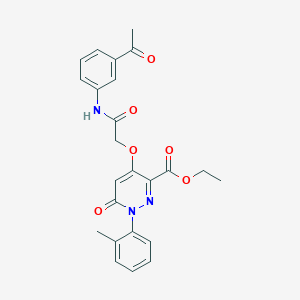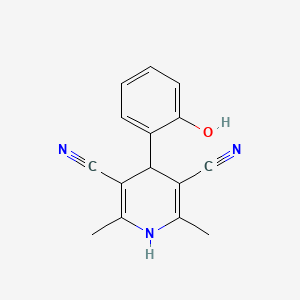
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide, also known as CTB-01, is a compound that has attracted attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves its ability to modulate the activity of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. One study found that this compound has antioxidant effects by increasing the activity of antioxidant enzymes. Another study found that this compound has anti-angiogenic effects by inhibiting the formation of blood vessels. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide in lab experiments is its ability to modulate various enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide. One direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Another direction is to develop more efficient synthesis methods for this compound to increase its availability for research purposes. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves a multi-step process that starts with the preparation of 3-fluorobenzoic acid. This is followed by the preparation of 3-fluorobenzoyl chloride, which is then reacted with 3-chloroaniline to form 3-chloro-N-(3-fluorobenzoyl)aniline. The next step involves the preparation of 1,1-dioxido-2,3-dihydrothiophene-3-carboxylic acid, which is then reacted with 3-chloro-N-(3-fluorobenzoyl)aniline to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been investigated for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-13-4-2-6-15(10-13)20(16-7-8-24(22,23)11-16)17(21)12-3-1-5-14(19)9-12/h1-10,16H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBTXNPCGIXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)
